Disulfo-ICG carboxylic acid

NIR Fluorescence Bioconjugation Aqueous Solubility

Researchers requiring stable NIR fluorescent probes face aggregation and lack of covalent attachment with parent ICG. Disulfo-ICG carboxylic acid solves these limitations with two sulfonate groups for high aqueous solubility and a carboxylic acid handle for efficient bioconjugation (EDC/NHS coupling). • >90% fluorescence retention after 30 min irradiation • IC50 >100 μM (low cytotoxicity) • pH-stable signal (<5% variation) across physiological conditions. Bulk quantities available with reliable global shipping.

Molecular Formula C45H48N2Na2O11S3
Molecular Weight 935.0 g/mol
Cat. No. B12379546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfo-ICG carboxylic acid
Molecular FormulaC45H48N2Na2O11S3
Molecular Weight935.0 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]
InChIInChI=1S/C45H50N2O11S3.2Na/c1-44(2)39(46(26-12-8-11-17-41(48)49)37-24-18-31-29-33(60(53,54)55)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(61(56,57)58)30-32(36)19-25-38(43)47(40)27-13-14-28-59(50,51)52;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28H2,1-4H3,(H3-,48,49,50,51,52,53,54,55,56,57,58);;/q;2*+1/p-2
InChIKeyXLTAEZQCEVNUHH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disulfo-ICG Carboxylic Acid: Product Overview


Disulfo-ICG carboxylic acid (CAS: 2757507-18-7) is a chemically modified derivative of the clinically established near-infrared (NIR) fluorescent dye Indocyanine Green (ICG). Its molecular formula is C45H48N2Na2O11S3, with a molecular weight of 935.04 g/mol . The compound retains the characteristic NIR absorption and emission of ICG (λ_abs ~780 nm, λ_em ~800-830 nm) while incorporating two sulfonate groups for enhanced aqueous solubility and a reactive carboxylic acid handle for covalent conjugation to biomolecules . These structural modifications address key limitations of the parent ICG molecule, specifically its tendency to aggregate in aqueous media and its lack of a functional group for stable bioconjugation, thereby enabling its use in advanced fluorescent probe construction and in vivo imaging applications .

Disulfo-ICG Carboxylic Acid: Why Substitution Fails


Generic substitution with parent ICG, ICG-carboxylic acid (ICG-COOH), or non-sulfonated cyanine dyes like Cy7.5 is not scientifically valid due to critical performance gaps in aqueous solubility and functional reactivity. Parent ICG lacks a carboxylic acid group entirely, rendering it incapable of stable covalent bioconjugation—a fundamental requirement for targeted probe development [1]. While ICG-COOH provides a conjugation handle, it lacks the two sulfonate groups present in Disulfo-ICG carboxylic acid, resulting in significantly inferior aqueous solubility that promotes aggregation and fluorescence quenching in physiological buffers [2]. Non-sulfonated cyanine dyes such as Cy7.5 exhibit even more severe hydrophobicity, limiting their utility in biological media without organic co-solvents. The unique combination of two sulfonate groups for high water solubility and a carboxylic acid for versatile bioconjugation in a single molecule is a structural feature that directly translates to superior performance in demanding biological applications .

Disulfo-ICG Carboxylic Acid: Performance Comparison


Enhanced Aqueous Solubility

Disulfo-ICG carboxylic acid demonstrates dramatically enhanced aqueous solubility compared to non-sulfonated ICG derivatives, a critical determinant of performance in biological assays. The introduction of two sulfonate groups transforms the molecule's physicochemical profile, enabling dissolution in water and common buffers like PBS at concentrations exceeding 10 mg/mL without the need for organic co-solvents . In stark contrast, the comparator ICG-carboxylic acid (ICG-COOH), which lacks these sulfonate groups, exhibits markedly lower water solubility and requires DMSO for initial solubilization, often precipitating upon dilution into aqueous media . This difference is not incremental; it is qualitative, determining whether a fluorescent conjugate can be prepared and used under physiologically relevant conditions without aggregation-induced quenching.

NIR Fluorescence Bioconjugation Aqueous Solubility

Superior Photostability

The photostability of Disulfo-ICG carboxylic acid is significantly enhanced compared to the parent ICG molecule. Under continuous NIR irradiation (100 mW/cm²) for 30 minutes, Disulfo-ICG carboxylic acid retains over 90% of its initial fluorescence intensity [1]. This is a critical performance metric for applications requiring extended imaging sessions, such as time-lapse microscopy or longitudinal in vivo tracking. While a direct, head-to-head quantitative comparison for the identical irradiation conditions is not available for ICG in the same source, it is widely documented that parent ICG suffers from rapid photobleaching in aqueous media, a limitation that the sulfonate modification is specifically designed to mitigate [2].

NIR Fluorescence Photostability Longitudinal Imaging

Physiological pH Stability

Disulfo-ICG carboxylic acid demonstrates exceptional fluorescence stability across the physiologically relevant pH range of 5.0 to 8.0, with intensity fluctuations of less than 5% [1]. This is a direct consequence of the sulfonate modifications, which enhance the molecule's chemical robustness. While comparable quantitative data for ICG-COOH or sulfo-Cy7.5 under identical conditions are not provided in the source, this level of pH stability is a distinct advantage for applications involving variable pH environments, such as in tumor microenvironments or during intracellular trafficking studies.

Fluorescence Stability pH Range Biological Buffers

Covalent Bioconjugation Capability

A fundamental differentiator of Disulfo-ICG carboxylic acid is the presence of a free carboxylic acid group, which is absent in the parent ICG molecule. This functional group enables stable, covalent attachment to primary amines on biomolecules (e.g., antibodies, peptides, proteins) via standard carbodiimide chemistry (EDC/NHS) [1]. In contrast, parent ICG can only associate with biomolecules through weak, non-covalent interactions, leading to unstable complexes and unpredictable biodistribution in vivo [2]. The comparator ICG-carboxylic acid (ICG-COOH) does possess a carboxylic acid, but its poor aqueous solubility severely limits conjugation efficiency and yields in aqueous buffers .

Bioconjugation EDC/NHS Chemistry Targeted Imaging

Low Cytotoxicity

For any fluorescent probe intended for live-cell or in vivo applications, low cytotoxicity is a non-negotiable requirement. Disulfo-ICG carboxylic acid demonstrates an IC50 value >100 μM in standard cell viability assays, indicating very low acute toxicity at working concentrations (typically 1-10 μM) [1]. This favorable safety profile is attributed to the clinical heritage of the ICG core and the improved solubility profile which minimizes membrane disruption. While a direct, head-to-head comparison with ICG-COOH is not available from a single source, the high aqueous solubility of Disulfo-ICG carboxylic acid mitigates the risk of precipitates or aggregates that can mechanically damage cells or induce stress responses, a common issue with more hydrophobic cyanine dyes .

Cytotoxicity Biocompatibility In Vivo Imaging

Disulfo-ICG Carboxylic Acid: Application Scenarios


Targeted NIR Probes for Tumor Imaging

The superior aqueous solubility and efficient bioconjugation capability of Disulfo-ICG carboxylic acid make it the preferred choice for creating antibody-dye conjugates or peptide-dye probes for in vivo tumor targeting. Unlike parent ICG, which cannot be covalently linked, or ICG-COOH, which suffers from aggregation and poor conjugation yields, this compound enables the production of well-defined, stable, and highly soluble probes [1]. The resulting conjugates maintain their NIR fluorescence deep within tissues (800-830 nm emission), allowing for high-contrast tumor delineation with low background, a direct consequence of the sulfonate groups reducing non-specific binding . This is critical for preclinical research in cancer biology and for the development of image-guided surgical techniques.

Fluorescence-Guided Surgery (FGS) Probes

In the development of next-generation fluorescence-guided surgery agents, reproducibility and robust performance are paramount. Disulfo-ICG carboxylic acid offers a distinct advantage due to its documented high photostability (>90% fluorescence retention after 30 min irradiation) and low cytotoxicity (IC50 >100 μM) [1]. These properties ensure a consistent and durable fluorescent signal throughout lengthy surgical procedures without inducing phototoxic effects or rapid signal decay. The compound's high water solubility also facilitates formulation in clinically compatible buffers, simplifying the translation from benchtop to preclinical models .

Nanoparticle Functionalization for Real-Time Tracking

The combination of a reactive carboxylic acid and high aqueous solubility is ideal for surface modification of nanoparticles, liposomes, or polymeric drug carriers. The carboxylic acid allows for stable covalent attachment to the nanoparticle surface (e.g., via EDC/NHS coupling to surface amines), while the sulfonate groups ensure the resulting fluorescent nanoparticles remain monodisperse and stable in biological media, avoiding aggregation [1]. This enables real-time, non-invasive tracking of the carrier's biodistribution and tumor accumulation using in vivo NIR imaging systems, a capability severely hampered when using more hydrophobic dyes like Cy7.5 that cause carrier aggregation .

Longitudinal Pharmacokinetic and Biodistribution Studies

For studies requiring repeated imaging over hours or days, the superior photostability and pH stability of Disulfo-ICG carboxylic acid are decisive factors [1]. The dye's fluorescence remains stable across physiological pH fluctuations (<5% variation) and resists photobleaching, providing consistent and quantifiable signals for accurate pharmacokinetic modeling. This reliability is essential for generating robust data on drug or nanoparticle clearance rates, organ accumulation, and excretion pathways, areas where the rapid photobleaching and pH sensitivity of parent ICG introduce significant measurement uncertainty .

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